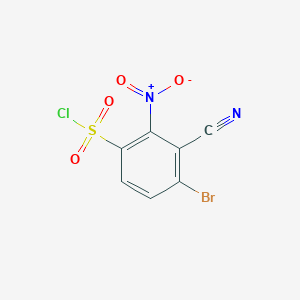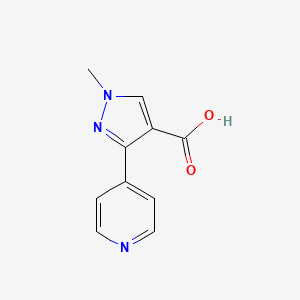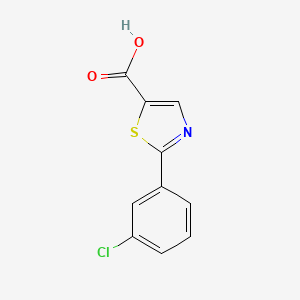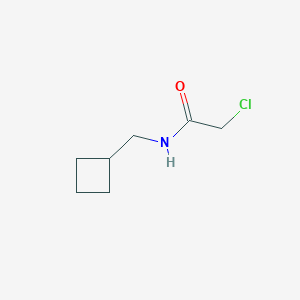
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride
Übersicht
Beschreibung
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride (BCNBSC) is an organosulfur compound used in a variety of laboratory experiments. It is a versatile reagent that can be used for a variety of synthetic transformations. BCNBSC is a useful reagent for organic synthesis due to its ability to form stable complexes with transition metals, as well as its ability to form stable complexes with organic molecules. BCNBSC can also be used to catalyze a variety of reactions, including the synthesis of polymers and the cleavage of peptides.
Wirkmechanismus
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride acts as a catalyst in a variety of reactions. In the case of the hydrolysis of esters, 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride acts as a Lewis acid, activating the carbonyl group of the ester and facilitating the nucleophilic attack of water on the carbonyl carbon. In the case of the oxidation of alcohols, 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride acts as a Lewis acid, activating the hydroxyl group of the alcohol and facilitating the nucleophilic attack of an oxidizing agent, such as an alkaline solution of potassium permanganate, on the hydroxyl carbon.
Biochemische Und Physiologische Effekte
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride has not been studied in detail for its biochemical and physiological effects. However, it is known to be a strong acid, and it is possible that it could have an effect on the pH of biological systems. In addition, 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride is known to be toxic when ingested, and it is possible that it could have a toxic effect on other biological systems as well.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride in laboratory experiments is its versatility. It can be used in a variety of reactions, including organic synthesis, the cleavage of peptides, and the catalyzation of a variety of reactions. It is also relatively easy to synthesize and is relatively stable in a variety of conditions. The main limitation of using 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride in laboratory experiments is its toxicity. It is toxic when ingested, and it is possible that it could have a toxic effect on other biological systems as well.
Zukünftige Richtungen
The future of 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride in laboratory experiments is promising. Further research is needed to better understand its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research is needed to explore its potential applications in other areas, such as drug synthesis and drug delivery. Finally, further research is needed to explore its potential as a catalyst for other reactions, such as the synthesis of polymers, the cleavage of peptides, and the formation of dithioacetals.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride has a variety of applications in scientific research. It has been used in a variety of organic synthesis reactions, including the synthesis of polymers and the cleavage of peptides. 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride has also been used as a catalyst for a variety of reactions, such as the hydrolysis of esters, the oxidation of alcohols, and the synthesis of aldehydes. 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride has also been used to catalyze the formation of dithioacetals and other sulfur-containing compounds.
Eigenschaften
IUPAC Name |
4-bromo-3-cyano-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-2-6(16(9,14)15)7(11(12)13)4(5)3-10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTWYSUVZGJCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1417005.png)
![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417006.png)



![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)



![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)



![N-[(2,5-difluorophenyl)methyl]aniline](/img/structure/B1417025.png)